2-{[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine
Description
2-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a heterocyclic compound featuring a pyrazine core linked via an ether bond to a pyrrolidine ring substituted with a 5-bromofuran-2-carbonyl group. This structure combines aromatic (pyrazine), aliphatic (pyrrolidine), and electron-deficient (bromofuran) components, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c14-11-2-1-10(20-11)13(18)17-6-3-9(8-17)19-12-7-15-4-5-16-12/h1-2,4-5,7,9H,3,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAMAAYXFBACQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine (CAS Number: 2034398-70-2) is a novel pyrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 356.19 g/mol. The compound features a complex structure that integrates a bromofuran moiety with a pyrrolidine and pyrazine framework, which may contribute to its biological efficacy.
| Property | Value |
|---|---|
| CAS Number | 2034398-70-2 |
| Molecular Formula | C₁₄H₁₄BrN₃O₄ |
| Molecular Weight | 356.19 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
-
Cell Viability Assays : The compound was evaluated using the MTT assay against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated that the compound exhibits potent cytotoxicity with IC50 values comparable to established anticancer drugs.
Cell Line IC50 (µM) Treatment Duration HeLa 9.22 ± 0.17 48 hours MCF-7 12.50 ± 0.20 48 hours - Mechanism of Action : Flow cytometry analysis revealed that treatment with this compound resulted in cell cycle arrest at the sub-G1 phase, indicating apoptotic activity. This suggests that the compound may induce programmed cell death in cancer cells.
- Antiangiogenic Activity : The compound's ability to inhibit angiogenesis was assessed using the chick chorioallantoic membrane (CAM) assay. Results showed a marked reduction in blood vessel formation, supporting its potential as an antiangiogenic agent.
Other Biological Activities
In addition to its anticancer properties, derivatives of pyrazine have been reported to exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that similar compounds possess significant antimicrobial properties against bacterial strains.
- Anti-inflammatory Effects : Compounds with similar structural motifs have shown potential in reducing inflammation, possibly through inhibition of cyclooxygenase enzymes.
Case Studies and Research Findings
A recent study focused on the synthesis and evaluation of related pyrazine derivatives demonstrated that structural modifications significantly influence biological activity. For instance, the introduction of different substituents on the pyrazine ring enhanced anticancer potency and selectivity towards tumor cells over normal cells.
Comparative Analysis
A comparative analysis of various pyrazine derivatives indicates that those containing halogenated furan moieties often exhibit superior biological activities compared to their non-halogenated counterparts.
| Compound Name | Biological Activity |
|---|---|
| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea | Anticancer (IC50 = 4.64 µM) |
| This compound | Anticancer (IC50 = 9.22 µM) |
| 3-(1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | Antimicrobial |
Comparison with Similar Compounds
Structural Analogues with Sulfonamide Linkages
Compounds such as 2-((1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-pyrazine () share the pyrazine-piperidine/pyrrolidine framework but differ in substituents and linker groups:
- Linker Group : Sulfonamide (-SO₂-) vs. carbonyl (-CO-) in the target compound.
- Substituents : Methylpyrazole () vs. bromofuran in the target.
- Synthesis Yields : Sulfonamide derivatives show variable yields (20–77%), influenced by steric and electronic effects of substituents .
Table 1: Comparison of Sulfonamide-Linked Pyrazine Derivatives
*Calculated based on structure.
Key Observations :
- Sulfonamide-linked compounds exhibit lower yields with bulky substituents (e.g., propyl, 20%) due to steric hindrance .
- Bromofuran’s electron-withdrawing nature in the target compound may enhance electrophilic reactivity compared to alkyl-substituted pyrazoles.
Pyrazine-Triazole Hybrids
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine () features a triazole-pyrazine scaffold, differing in:
- Heterocyclic Core : Triazole vs. pyrrolidine in the target.
- Bioactivity : Triazole derivatives are studied for metal coordination and antimicrobial properties .
Table 2: Triazole vs. Pyrrolidine-Linked Pyrazines
Key Insight : The triazole’s nitrogen-rich structure enhances metal-binding capacity, whereas the target’s bromofuran may confer halogen-bonding interactions.
Piperazine/Pyrrolidine Derivatives with Halogen Substituents
Compounds like 1-(5-Bromo-6-methoxy-2-pyridinyl)-4-(3,4-dimethoxybenzyl)piperazine () and 1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine () highlight the role of halogen substituents:
- Halogen Position : Bromine on pyridine () vs. bromine on furan (target).
- Biological Activity : Piperazine derivatives are often explored as CNS agents (e.g., 5-HT receptor modulators, ).
Table 3: Halogen-Substituted Piperazine/Pyrrolidine Derivatives
Key Insight : Bromine’s larger atomic radius compared to chlorine may improve target binding affinity but reduce metabolic stability.
Q & A
Q. What are the key synthetic routes for preparing 2-{[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrrolidine-3-yloxy intermediate via nucleophilic substitution between pyrazine derivatives and a hydroxyl-containing pyrrolidine precursor .
- Step 2: Coupling the 5-bromofuran-2-carbonyl group to the pyrrolidine nitrogen using activating agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
- Step 3: Microwave-assisted synthesis may enhance reaction efficiency and yield, particularly for sterically hindered intermediates .
Key reagents : DMF, DCM, bromofuran carbonyl chloride. Critical conditions : Dry inert atmosphere, controlled temperature (reflux or 50–80°C) .
Q. How is the compound structurally characterized?
- X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.39–1.42 Å) and dihedral angles, confirming the spatial arrangement of the bromofuran and pyrazine moieties .
- NMR spectroscopy : H NMR identifies protons on the pyrrolidine ring (δ 3.5–4.0 ppm) and pyrazine (δ 8.2–8.5 ppm). C NMR confirms carbonyl (δ 165–170 ppm) and bromine-substituted furan signals .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 409.2) .
Q. What are the primary physicochemical properties of this compound?
- Molecular weight : ~408.2 g/mol (calculated from PubChem data for analogous bromofuran derivatives) .
- Solubility : Limited in water; soluble in DMSO, DMF, and dichloromethane .
- Stability : Sensitive to light and moisture due to the bromofuran group; storage at –20°C in inert conditions is recommended .
Advanced Research Questions
Q. How do structural modifications of the pyrrolidine ring influence biological activity?
- Pyrrolidine substitution : Introducing electron-withdrawing groups (e.g., nitro) at the 3-position enhances binding to enzymatic targets (e.g., kinases) by altering ring puckering and hydrogen-bonding capacity .
- Oxygen linker : The ether linkage (pyrazine-pyrrolidine-O-) increases conformational flexibility, improving target engagement in hydrophobic pockets .
- Bromofuran vs. other substituents : Bromine’s electronegativity enhances halogen bonding with proteins, while furan’s π-system aids in aromatic stacking .
Q. What experimental challenges arise in optimizing reaction yields for this compound?
- Steric hindrance : Bulky substituents on pyrrolidine reduce coupling efficiency. Mitigation: Use microwave irradiation to accelerate kinetics .
- Byproduct formation : Competing reactions (e.g., over-acylation) occur with excess bromofuran carbonyl chloride. Solution: Stepwise reagent addition and real-time monitoring via TLC/HPLC .
- Purification difficulties : Silica gel chromatography often fails due to similar polarity of byproducts. Alternative: Preparative HPLC with a C18 column and gradient elution (acetonitrile/water) .
Q. How can contradictions in biological activity data be resolved?
- Case example : Discrepancies in IC values across studies may stem from:
- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength alter compound protonation and solubility .
- Target specificity : Off-target interactions (e.g., with cytochrome P450 isoforms) can skew results. Validate via knock-out models or competitive binding assays .
- Methodological standardization : Use harmonized protocols (e.g., NIH/NCATS guidelines) for dose-response curves and statistical validation .
Q. What computational methods predict the compound’s pharmacokinetic profile?
- ADME modeling : Tools like SwissADME estimate:
- LogP : ~2.5 (moderate lipophilicity) .
- Blood-brain barrier penetration : Low (due to polar pyrazine moiety) .
- Molecular dynamics simulations : Reveal stable binding poses with targets (e.g., kinase ATP-binding sites) through RMSD and binding free energy calculations (MM-PBSA) .
Q. How is crystallographic data utilized in structure-based drug design?
-
Key parameters :
Parameter Value Significance Unit cell dimensions a=10.75 Å, b=13.72 Å Guides docking into protein cavities β angle 102.57° Informs scaffold rigidity Hydrogen bonds N–H···O (2.8–3.1 Å) Validates target interactions -
Applications : Modifying the pyrazine core to optimize π-π stacking or halogen bonds with residues (e.g., Tyr-123 in EGFR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
